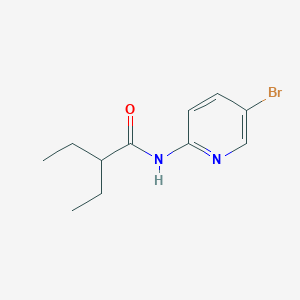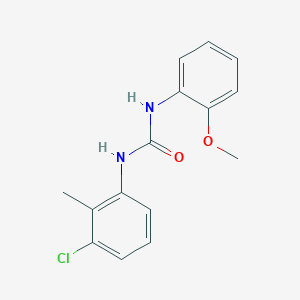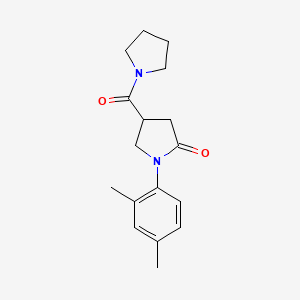![molecular formula C20H26N4O B4842853 2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4842853.png)
2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydro-5(6H)-quinazolinone
説明
2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydro-5(6H)-quinazolinone is a synthetic compound that belongs to the quinazoline family. It is also known as Bucladesine or DBcAMP. This compound has gained significant attention in the scientific community due to its potential use as a research tool in various biological studies.
作用機序
Bucladesine acts by increasing the intracellular levels of cAMP, which in turn activates PKA. PKA then phosphorylates various target proteins, leading to changes in their activity and function. This results in the modulation of various cellular processes.
Biochemical and Physiological Effects:
Bucladesine has been shown to have various biochemical and physiological effects. It has been found to increase glucose uptake in skeletal muscle cells, enhance insulin secretion from pancreatic beta cells, and stimulate lipolysis in adipose tissue. Bucladesine has also been shown to induce differentiation of various cell types, including neuronal cells, muscle cells, and adipocytes.
実験室実験の利点と制限
The advantages of using Bucladesine in lab experiments include its ability to activate the cAMP-PKA pathway, its well-established mechanism of action, and its availability as a research tool. However, Bucladesine has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the use of Bucladesine in scientific research. One area of interest is the role of Bucladesine in regulating energy metabolism and its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is the use of Bucladesine in the study of neuronal differentiation and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Bucladesine may have potential applications in cancer research, as it has been shown to inhibit the growth of various cancer cell lines.
科学的研究の応用
Bucladesine is widely used as a research tool in various biological studies. It is known to activate the cAMP-dependent protein kinase (PKA) pathway, which plays a crucial role in regulating various cellular processes such as metabolism, gene expression, and cell proliferation. Bucladesine is also used as a tool to study the role of cAMP in signal transduction pathways.
特性
IUPAC Name |
2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-4-5-10-21-20-22-13-17-18(23-20)11-15(12-19(17)25)14-6-8-16(9-7-14)24(2)3/h6-9,13,15H,4-5,10-12H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUWUIRONKTHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(4-morpholinyl)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4842774.png)
![2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4842782.png)
![3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4842787.png)
![4-[ethyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4842789.png)

![5-{[2-(4-morpholinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4842799.png)

![N-(2,4-dimethylphenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4842810.png)
![N-{4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}benzenesulfonamide](/img/structure/B4842827.png)
![4-bromobenzyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4842829.png)

![4-ethoxy-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-nitrobenzamide](/img/structure/B4842842.png)

![ethyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4842867.png)